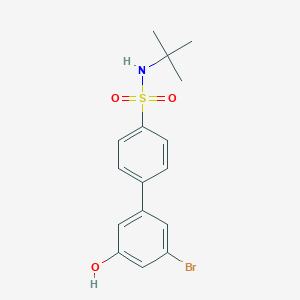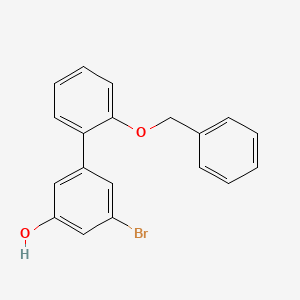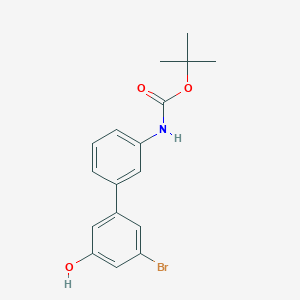
5-(3-Aminophenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminophenyl)-3-trifluoromethoxyphenol, 95% (denoted as 5-AP-3-TFMP) is an organic compound belonging to the aryl group. The compound is a white crystalline solid with a molecular weight of 282.35 g/mol. It has a melting point of 129-131 °C and a boiling point of 242 °C. 5-AP-3-TFMP has a low solubility in water and is soluble in organic solvents such as ethanol and methanol. The compound has a wide range of applications in the field of medicinal chemistry and organic synthesis.
Mechanism of Action
The mechanism of action of 5-AP-3-TFMP is not yet fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various bioactive compounds. The compound is believed to act as an electron donor, which helps to facilitate the formation of covalent bonds between the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AP-3-TFMP have not been extensively studied. However, the compound has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases. In addition, the compound has been found to have anti-inflammatory and anti-cancer activities.
Advantages and Limitations for Lab Experiments
The advantages of using 5-AP-3-TFMP in laboratory experiments include its low cost, high purity, and easy availability. The compound is also stable under various conditions and is easy to handle. However, the compound is not soluble in water and is only soluble in organic solvents, which can be a limitation for some experiments.
Future Directions
The future directions for the use of 5-AP-3-TFMP include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various bioactive compounds. In addition, further research into the compound's mechanism of action and its potential toxicity is needed. Additionally, further research into the compound's use in the synthesis of peptides and peptidomimetics is warranted. Finally, further research into the compound's potential applications in drug delivery systems is needed.
Synthesis Methods
The synthesis of 5-AP-3-TFMP involves the reaction of 3-aminophenol with trifluoromethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere at a temperature of 60-80 °C for a period of 24-48 hours. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
5-AP-3-TFMP is a useful compound for scientific research in the field of medicinal chemistry and organic synthesis. It has been used in the synthesis of various bioactive compounds such as antifungal agents, antitumor agents, and anti-inflammatory agents. The compound has also been used in the synthesis of various other compounds such as peptides and peptidomimetics.
properties
IUPAC Name |
3-(3-aminophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-6-9(5-11(18)7-12)8-2-1-3-10(17)4-8/h1-7,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYXBCRCPPWKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686504 |
Source


|
| Record name | 3'-Amino-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262003-62-2 |
Source


|
| Record name | 3'-Amino-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














